molecular formula C9H6F3N B1586456 4-Methyl-2-(trifluoromethyl)benzonitrile CAS No. 261952-05-0

4-Methyl-2-(trifluoromethyl)benzonitrile

Cat. No. B1586456
M. Wt: 185.15 g/mol
InChI Key: WCZWEODOIUKVHX-UHFFFAOYSA-N
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Patent
US07655679B2

Procedure details

To a refluxing mixture of 5.0 g 4-Methyl-2-(trifluoromethyl)benzonitrile in 50 ml tetrachloromethane were added a mixture of 5.77 g N-bromosuccinimide and 1.77 g 2,2′-azobis(2-methylpropionitrile). The reaction mixture was heated under reflux for three hours. The reaction mixture was filtered through a pad of celite and the solvent was removed in vacuo to obtain 11.2 g crude 4-Bromomethyl-2-trifluoromethyl-benzonitrile (impurified with the dibromo product) as a white solid. This material was used without further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5.77 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[C:4]([C:10]([F:13])([F:12])[F:11])[CH:3]=1.[Br:14]N1C(=O)CCC1=O.N(C(C)(C)C#N)=NC(C)(C)C#N>ClC(Cl)(Cl)Cl>[Br:14][CH2:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[C:4]([C:10]([F:11])([F:12])[F:13])[CH:3]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CC1=CC(=C(C#N)C=C1)C(F)(F)F
Name
Quantity
50 mL
Type
solvent
Smiles
ClC(Cl)(Cl)Cl
Step Two
Name
Quantity
5.77 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
1.77 g
Type
reactant
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for three hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a pad of celite
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrCC1=CC(=C(C#N)C=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 11.2 g
YIELD: CALCULATEDPERCENTYIELD 157.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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